3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid
Description
Historical Development and Discovery
The development of 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid emerges from the broader historical context of phenoxyphenoxypropionic acid research that began in the mid-20th century. While specific documentation of this compound's initial synthesis remains limited in available literature, its development appears to be closely tied to the advancement of aryloxyphenoxypropionate herbicide research programs. The compound was first catalogued in chemical databases in 2005, suggesting its formal characterization occurred during the early 2000s as part of expanded research into phenoxy acid derivatives.
The compound's Chemical Abstracts Service registry number 86308-89-6 was assigned during this period, establishing its formal recognition within the global chemical literature. This registration coincided with increased interest in understanding the structural diversity and potential applications of phenoxyphenoxypropionic acid analogs, particularly those containing halogenated aromatic systems. The systematic study of such compounds was driven by the success of related herbicidal agents and the need to understand their mechanisms of action at the molecular level.
Research into this compound class gained momentum through the 2000s and 2010s, with various pharmaceutical and agrochemical companies investigating structural modifications to optimize biological activity and selectivity. The compound's inclusion in major chemical databases such as PubChem and subsequent commercial availability through specialized chemical suppliers indicates its recognition as a research-worthy molecular scaffold.
Nomenclature and Classification
This compound operates under several systematic nomenclature systems, reflecting the complexity of its molecular structure. The International Union of Pure and Applied Chemistry name, this compound, provides the most precise structural description by indicating the positional relationships of all functional groups. Alternative systematic names include 3-(2-(2,4-dichlorophenoxy)phenyl)propanoic acid, which represents a slightly modified representation of the same molecular structure.
The compound belongs to multiple overlapping chemical classifications that reflect different aspects of its molecular architecture. Primary classification places it within the aromatic carboxylic acids due to the presence of the propanoic acid functionality attached to an aromatic system. More specifically, it falls under the phenylpropanoic acids subclass, characterized by compounds containing a benzene ring conjugated to a propanoic acid moiety.
Within specialized chemical databases, the compound receives additional classification as an aryloxyphenoxypropionic acid, highlighting its structural relationship to this important class of bioactive compounds. This classification emphasizes the presence of two aromatic ring systems connected through ether linkages, terminating in a propionic acid group. The compound also qualifies as a dichlorobenzene derivative due to the presence of two chlorine atoms on one of its aromatic rings.
| Classification System | Category | Specific Designation |
|---|---|---|
| Chemical Class | Aromatic Carboxylic Acids | Phenylpropanoic Acid Derivative |
| Functional Group | Aryloxyphenoxypropionic Acids | Dichlorinated Analog |
| Structural Type | Diphenyl Ether Carboxylic Acids | Halogenated Variant |
| Database Classification | Organic Compounds | Phenylpropanoids and Polyketides |
Structural Relationship to Diclofop and Phenoxyphenoxypropionic Acids
The molecular architecture of this compound demonstrates striking structural similarities to diclofop, a well-established herbicidal compound with the systematic name 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid. Both compounds share the characteristic 2,4-dichlorophenoxy substituent and possess identical molecular formulas (C15H12Cl2O3), yet differ significantly in their connectivity patterns and resulting three-dimensional structures.
The key structural distinction lies in the positioning of the propanoic acid chain relative to the diphenyl ether system. In diclofop, the propanoic acid moiety attaches directly to the ether oxygen through an alpha-carbon linkage, creating a branched structure at the ether bridge. Conversely, this compound features the propanoic acid chain attached as a linear extension from the second aromatic ring, resulting in a more elongated molecular geometry.
This structural variation significantly impacts the compounds' conformational flexibility and potential binding interactions. The diclofop structure allows for greater rotational freedom around the ether-propanoic acid linkage, while the linear arrangement in this compound provides a more rigid extended conformation. These differences in molecular flexibility directly influence the compounds' ability to interact with biological targets and may account for variations in their biological activities.
| Structural Feature | Diclofop | This compound |
|---|---|---|
| Molecular Formula | C15H12Cl2O3 | C15H12Cl2O3 |
| Molecular Weight | 327.2 g/mol | 311.2 g/mol |
| Propanoic Acid Position | Alpha to ether oxygen | Linear extension from benzene ring |
| Conformational Flexibility | High (branched at ether) | Moderate (extended linear chain) |
| Structural Classification | Branched aryloxyphenoxypropionic acid | Linear aryloxyphenylpropionic acid |
Significance in Chemical Research
The research significance of this compound extends across multiple domains of chemical investigation, primarily centered on its role as a structural probe for understanding phenoxyphenoxypropionic acid chemistry. The compound serves as a valuable molecular tool for investigating structure-activity relationships within the aryloxyphenoxypropionate family, particularly for elucidating how subtle structural modifications influence biological activity and selectivity.
Recent research has demonstrated the compound's utility in acetyl coenzyme A carboxylase inhibition studies, where it functions as a structural analog to help define the molecular requirements for enzyme binding and inhibition. These investigations have revealed that the specific positioning of the propanoic acid moiety relative to the dichlorophenoxy system significantly impacts binding affinity and selectivity, providing crucial insights for rational drug design efforts.
The compound has gained particular importance in studies investigating the mechanism of action of aryloxyphenoxypropionate herbicides, where it serves as a comparison molecule to understand how structural variations affect lipid biosynthesis inhibition. Research has shown that compounds in this structural class specifically target acetyl coenzyme A carboxylase, the rate-limiting enzyme in fatty acid biosynthesis, and structural analogs like this compound help define the molecular basis for this selectivity.
In synthetic chemistry research, the compound represents an important target molecule for developing efficient synthetic routes to complex aryloxyphenylpropionic acids. Patent literature describes various synthetic approaches for preparing related structures, highlighting the ongoing interest in developing scalable preparation methods for this compound class. These synthetic studies have contributed to broader understanding of carbon-carbon and carbon-oxygen bond formation strategies in complex aromatic systems.
Contemporary research applications also include the compound's use in crystallographic studies aimed at understanding the three-dimensional structural requirements for biological activity within the phenoxyphenoxypropionic acid family. These investigations have provided detailed molecular geometry data that inform computational modeling efforts and support structure-based drug design initiatives. The compound's well-defined structure and commercial availability make it an attractive choice for researchers seeking to understand the molecular basis of aryloxyphenoxypropionate activity across different biological systems.
Properties
IUPAC Name |
3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-4,6-7,9H,5,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJUXHTRMKODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377448 | |
| Record name | 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86308-89-6 | |
| Record name | 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Using 2,4-Dichlorophenol and 2-Chloropropionic Acid
The most common synthetic route involves the reaction of 2,4-dichlorophenol with 2-chloropropionic acid in the presence of a base and a suitable solvent. This method forms the ether linkage between the phenoxy group and the propanoic acid moiety.
-
- 2,4-Dichlorophenol
- 2-Chloropropionic acid
- Potassium hydroxide or sodium hydroxide (base)
- Solvent: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or other polar aprotic solvents
- Catalyst: Dimethylamino pyridine (DMAP) or quaternary ammonium salts as phase transfer catalysts
-
- Temperature range: 20–80 °C
- Reaction time: 8–10 hours
- Molar ratios: 1:1 for 2,4-dichlorophenol to 2-chloropropionic acid; base in slight excess (e.g., 2 molar equivalents relative to phenol)
- Use of surfactants or phase transfer catalysts to improve reaction rate and selectivity
-
- Neutralization with sulfuric acid to liberate the free acid
- Filtration to remove salts
- Solvent removal by reduced pressure distillation
- Crystallization or precipitation using hexane or other non-polar solvents
-
- Typically around 90–93% yield of 3-[2-(2,4-dichlorophenoxy)propanoic acid] under optimized conditions
Example from Patent CN101302150A:
| Parameter | Value/Condition |
|---|---|
| 2,4-Dichlorophenol | 1 mol (163 g) |
| 2-Chloropropionic acid | 1 mol (109 g) |
| Potassium hydroxide | 2 mol (125 g) |
| Dimethyl sulfoxide (DMSO) | 300–400 mL |
| Catalyst (Dimethylamino pyridine) | 1.5–4 g |
| Temperature | 20–80 °C |
| Reaction time | 8–10 hours |
| Yield | 90–93% |
The reaction proceeds with stirring and temperature control, followed by acidification and solvent removal. The product is isolated by filtration after precipitation with hexane.
Use of Alkali Metal Phenates and Haloalkanoic Acids
Another method involves the formation of alkali metal salts of 2,4-dichlorophenol (phenates) which then react with haloalkanoic acids such as chloroacetic acid or 2-chloropropionic acid.
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- Preparation of sodium or potassium 2,4-dichlorophenate by reacting 2,4-dichlorophenol with sodium hydroxide
- Addition of haloalkanoic acid (e.g., chloroacetic acid) to the phenate solution
- Reaction under controlled temperature (often elevated, e.g., 140 °C)
- Removal of water by distillation during reaction to drive equilibrium
- Acidification of the reaction mixture to liberate the free acid
- Extraction of unreacted phenol and purification by solvent extraction or crystallization
-
- High yields (up to 99% based on haloalkanoic acid)
- Efficient recovery and recycling of unreacted phenol
- Control over reaction pH to optimize product isolation
-
- Acidification to pH 5–7 to precipitate product acid
- Extraction of phenol with organic solvents (e.g., tetrachloroethylene, toluene)
- Filtration and drying of the product
Example from US Patent US4035416A:
| Step | Description |
|---|---|
| Phenol neutralization | Sodium hydroxide to form phenate |
| Haloalkanoic acid addition | Dropwise at elevated temperature |
| Water removal | Distillation during reaction |
| Acidification | Mineral acid to pH ~5–7 |
| Phenol extraction | Organic solvent extraction |
| Product isolation | Filtration and drying |
| Yield | Up to 99% based on haloalkanoic acid |
This method emphasizes recycling of phenol and water to reduce waste and cost.
Use of Esters of 2-Chloropropionic Acid and Organic Solvents
A variation involves reacting esters of 2-chloropropionic acid with 2,4-dichlorophenol in the presence of a base and an inert organic solvent such as toluene.
-
- Ester of 2-chloropropionic acid is added to a solution of 2,4-dichlorophenol and sodium hydroxide in toluene
- Reaction at low temperature (10–35 °C) followed by reflux heating for 1–2 hours
- Formation of alkali metal salt of the phenoxypropanoic acid
- Acidification to precipitate the free acid
- Purification by washing with solvents such as cyclohexane
-
- Controlled reaction conditions to favor dextrorotatory isomers if chiral esters are used
- Use of organic solvents facilitates separation and purification
-
- Filtration of precipitated acid
- Washing and drying under reduced pressure
Example from US Patent US4173709A:
| Parameter | Condition/Value |
|---|---|
| Solvent | Toluene |
| Base | Sodium hydroxide |
| Temperature | 10–35 °C (initial), then reflux |
| Reaction time | 2–4 hours stirring + 1–2 hours reflux |
| Product isolation | Acidification, filtration, washing |
| Yield | High purity dextrorotatory acid |
This method is particularly useful for preparing optically active isomers of substituted phenoxypropanoic acids.
Comparative Summary of Preparation Methods
| Method | Solvent | Base | Catalyst/Phase Transfer Agent | Temperature Range | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct reaction in DMSO/DMF | DMSO or DMF | KOH or NaOH | Dimethylamino pyridine (DMAP) | 20–80 °C | 8–10 hours | 90–93 | High yield, solvent recycling possible |
| Phenate + haloalkanoic acid | Aqueous or mixed | NaOH | None specified | Up to 140 °C | 1–2 hours | Up to 99 | Efficient phenol recovery and recycling |
| Ester + phenol in organic solvent | Toluene | NaOH | None specified | 10–35 °C + reflux | 3–6 hours | High | Suitable for chiral synthesis |
Research Findings and Optimization Notes
- Use of polar aprotic solvents like DMSO improves condensation yield by enhancing nucleophilicity and solubility of reactants.
- Phase transfer catalysts such as dimethylamino pyridine accelerate reaction rates and improve selectivity.
- Controlling pH during acidification is critical to avoid premature precipitation or loss of product.
- Recycling of solvents and unreacted phenol reduces environmental impact and production costs.
- Temperature and reaction time optimization balances reaction completeness and side reactions such as hydrolysis.
- For optically active compounds, use of chiral esters and controlled reaction conditions enables preparation of dextrorotatory isomers.
Scientific Research Applications
3-[2-(2,4-Dichlorophenoxy)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for conditions involving inflammation or microbial infections.
Industry: It is used in the production of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged.
Mechanism of Action
The mechanism by which 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways or microbial cell walls. The compound’s dichlorophenoxy group is crucial for its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic Acid, 2,4-DP)
Structural Differences :
- Dichlorprop has the phenoxy group (2,4-dichlorophenyl) attached to the α-carbon of propanoic acid. In contrast, 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid positions the phenoxy group on a phenyl ring, with the propanoic acid chain at the meta position (Figure 1).
Functional Properties :
- Herbicidal Activity : Dichlorprop exhibits enantiomer-dependent herbicidal activity, with the (R)-isomer being biologically active . Its mode of action involves mimicking auxin, disrupting plant growth.
- Environmental Fate : Microbial degradation of dichlorprop by strains like Sphingopyxis sp. DBS4 is enantioselective, favoring the (S)-enantiomer .
- Toxicity : Acute exposure to dichlorprop can cause skin/eye irritation, and chronic exposure in agricultural workers has been linked to cancer risk in epidemiological studies .
Table 1: Key Properties of Dichlorprop vs. This compound
Dicamba (3,6-Dichloro-2-methoxybenzoic Acid)
- Structural Contrast: Dicamba is a benzoic acid derivative with chlorine and methoxy substituents, lacking the phenoxy-propanoic acid backbone .
- Function: A broad-spectrum herbicide targeting dicot weeds. Unlike phenoxypropanoic acids, it inhibits auxin transport rather than mimicking it.
MCPA (4-Chloro-2-methylphenoxyacetic Acid)
- Structural Comparison: MCPA shares the phenoxyacetic acid structure but lacks chlorine at position 4 and includes a methyl group on the phenyl ring .
- Application : Used for post-emergent control of broadleaf weeds in cereals. Its lower chlorine substitution reduces persistence compared to dichlorprop.
Table 2: Comparative Herbicidal Activity and Environmental Impact
Biological Activity
3-[2-(2,4-Dichlorophenoxy)phenyl]propanoic acid is a compound with significant biological activity, particularly in the fields of pharmacology and agriculture. Its unique structure, characterized by a propanoic acid moiety linked to a phenyl group with a dichlorophenoxy substitution, suggests potential applications as both an anti-inflammatory agent and a herbicide.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation.
Potential Applications
- Anti-Inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects comparable to established NSAIDs. Research has indicated its potential to modulate inflammatory pathways and affect cell proliferation.
- Herbicidal Activity : The compound functions as an herbicide by mimicking plant hormones known as auxins. This action leads to uncontrolled growth in target weeds, ultimately causing their death. Its efficacy against broadleaf weeds makes it a valuable tool in agricultural settings.
Case Studies
Research has highlighted various aspects of the biological activity of this compound:
- In Vitro Studies : In laboratory settings, the compound has shown promising results in inhibiting COX enzymes and reducing inflammation in cell cultures. Further studies are needed to establish detailed interaction profiles with specific biological targets.
- Field Trials : Field studies have demonstrated its effectiveness as a herbicide, particularly against annual and perennial broadleaf weeds. The compound's dual functionality as both an herbicide and a potential therapeutic agent opens avenues for integrated pest management strategies that minimize environmental impact while maximizing efficacy.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound in comparison with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diclofenac | Contains an acetic acid moiety | Widely used NSAID with established efficacy |
| Phenylbutazone | Pyrazole derivative | Known for treating arthritis |
| Flurbiprofen | Propionic acid derivative | Exhibits potent analgesic properties |
| 2,4-Dichlorophenoxyacetic Acid | Contains a dichlorophenoxy group | Widely used herbicide with auxin-like effects |
This comparison illustrates how this compound stands out due to its specific dichlorophenoxy substitution pattern which may influence its biological activity differently compared to other NSAIDs.
Q & A
Q. What are the key considerations in designing a synthesis protocol for 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid?
A robust synthesis protocol should prioritize reaction efficiency, purity, and safety. Begin with selecting appropriate starting materials, such as 2,4-dichlorophenol and phenylpropanoic acid derivatives. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to minimize byproducts. For example, esterification or nucleophilic aromatic substitution reactions may require acidic/basic conditions or transition-metal catalysts . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Safety protocols, including fume hood use and acid-resistant gloves, should align with OSHA guidelines due to potential carcinogenicity .
Q. What analytical techniques are recommended for characterizing this compound?
- HPLC-MS : Quantifies purity and identifies impurities using reverse-phase C18 columns with acetonitrile/water gradients.
- NMR (¹H/¹³C) : Confirms structural integrity; aromatic protons (δ 6.8–7.5 ppm) and carboxylic acid protons (δ 12–13 ppm) are diagnostic .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .
- Melting Point Analysis : Consistency with literature values (e.g., 177–181°C for analogs) ensures batch reproducibility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear acid-resistant gloves, indirect-vent goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of airborne particles .
- Decontamination : Immediately shower if skin contact occurs, and launder contaminated clothing separately using informed personnel .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated hazardous containers .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods use Gaussian or ORCA software to model nucleophilic substitution energetics, guiding solvent/catalyst selection . Machine learning (e.g., SchNet or Chemprop) can analyze reaction databases to predict optimal conditions (e.g., 60–80°C in DMF with K₂CO₃) . Validate predictions with small-scale experiments before scaling.
Q. How should researchers resolve contradictions in toxicological data across studies?
Discrepancies in carcinogenicity or exposure limits may arise from assay sensitivity or metabolite variability. Address this by:
- Meta-Analysis : Pool data from OECD-compliant studies (e.g., Ames test, in vivo rodent models) to assess reproducibility .
- Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates (e.g., quinone metabolites) that may explain toxicity variations .
- Dose-Response Modeling : Apply benchmark dose (BMD) software to re-evaluate NOAEL/LOAEL thresholds .
Q. What mechanistic studies are critical to understanding its biological activity?
- Enzyme Inhibition Assays : Test COX-2 or CYP450 inhibition using fluorogenic substrates and kinetic analysis (Km/Vmax).
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands) quantify affinity for aryl hydrocarbon receptors .
- Transcriptomics : RNA-seq or qPCR identifies differentially expressed genes (e.g., Nrf2 or NF-κB pathways) in exposed cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
